5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate
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Overview
Description
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core structure, which is substituted with diethylamino groups and prop-1-enyl chains, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the indolium core, followed by the introduction of diethylamino groups and prop-1-enyl chains through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with distinct characteristics.
Substitution: The diethylamino groups and prop-1-enyl chains can be substituted with other functional groups, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can produce a variety of functionalized indolium derivatives.
Scientific Research Applications
5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate involves its interaction with molecular targets and pathways. The compound’s diethylamino groups and indolium core play a crucial role in its binding affinity and electronic interactions. These interactions can modulate various biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium chloride
- 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium bromide
Uniqueness
The uniqueness of 5-(Diethylamino)-2-(3-(5-(diethylamino)-1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)prop-1-enyl)-3,3-dimethyl-1-propyl-3H-indolium perchlorate lies in its specific perchlorate anion, which can influence its solubility, stability, and reactivity compared to its chloride and bromide counterparts. This distinct property makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
93858-43-6 |
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Molecular Formula |
C37H55ClN4O4 |
Molecular Weight |
655.3 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-[5-(diethylamino)-3,3-dimethyl-1-propylindol-1-ium-2-yl]prop-2-enylidene]-N,N-diethyl-3,3-dimethyl-1-propylindol-5-amine;perchlorate |
InChI |
InChI=1S/C37H55N4.ClHO4/c1-11-24-40-32-22-20-28(38(13-3)14-4)26-30(32)36(7,8)34(40)18-17-19-35-37(9,10)31-27-29(39(15-5)16-6)21-23-33(31)41(35)25-12-2;2-1(3,4)5/h17-23,26-27H,11-16,24-25H2,1-10H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NXNVNAKBDLWJHL-UHFFFAOYSA-M |
Isomeric SMILES |
CCCN\1C2=C(C=C(C=C2)N(CC)CC)C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)N(CC)CC)CCC)(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N(CC)CC)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)N(CC)CC)CCC)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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